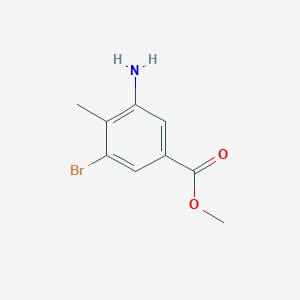
4-ブロモ-3-クロロ-1H-インダゾール-6-カルボニトリル
説明
4-Bromo-3-chloro-1H-indazole-6-carbonitrile is a useful research compound. Its molecular formula is C8H3BrClN3 and its molecular weight is 256.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-3-chloro-1H-indazole-6-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-chloro-1H-indazole-6-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学:HIV治療研究
4-ブロモ-3-クロロ-1H-インダゾール-6-カルボニトリル: は、HIV-1感染症の治療のための強力なカプシド阻害剤であるレナカパビルの合成における重要な中間体です 。この化合物は、複雑な薬物構造に組み込まれる能力があるため、ウイルス性疾患の治療法を開発するために貴重です。
有機合成:複素環式化合物の形成
有機合成において、この化合物は複素環式化合物を形成するための位置選択的な環化反応に利用されます 。これらの構造は、さまざまな薬理活性分子の作成において基礎を築いています。
創薬:チロシンキナーゼ阻害剤
4-ブロモ-3-クロロ-1H-インダゾール-6-カルボニトリルに存在するインダゾール部分は、チロシンキナーゼ阻害剤の開発において重要です 。これらの阻害剤は、標的化されたがん治療において重要な役割を果たしており、この化合物は腫瘍学研究において不可欠です。
分析化学:標準物質
分析化学において、4-ブロモ-3-クロロ-1H-インダゾール-6-カルボニトリルは、NMR、HPLC、LC-MS、およびUPLCを含むさまざまな分析方法の標準物質として機能し、分析結果の精度と信頼性を確保します .
生化学研究:抗増殖剤
生化学研究では、インダゾール誘導体の抗増殖剤としての使用が検討されてきました。4-ブロモ-3-クロロ-1H-インダゾール-6-カルボニトリルのような化合物は、腫瘍細胞株の増殖を阻害する可能性について研究されています .
材料科学:先端材料の合成
この化合物のユニークな構造は、特定の複素環式骨格を必要とする先端材料を合成するための材料科学において有益です 。新しい材料を作成する役割は、さまざまな技術的アプリケーションにおける革新につながる可能性があります。
作用機序
Target of Action
It’s known that indazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These compounds are often used as precursors for the synthesis of biologically active structures .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to various changes . The specific interactions and resulting changes would depend on the particular target and the biochemical context.
Biochemical Pathways
Indazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indazole derivatives likely affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indazole derivatives , it can be inferred that the compound likely has diverse molecular and cellular effects.
生化学分析
Biochemical Properties
4-Bromo-3-chloro-1H-indazole-6-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The interaction between 4-Bromo-3-chloro-1H-indazole-6-carbonitrile and COX-2 can inhibit the enzyme’s activity, thereby reducing inflammation. Additionally, this compound may interact with other biomolecules, such as matrix metalloproteinases (MMPs), which are involved in tissue remodeling and degradation .
Cellular Effects
The effects of 4-Bromo-3-chloro-1H-indazole-6-carbonitrile on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 4-Bromo-3-chloro-1H-indazole-6-carbonitrile has been shown to inhibit cell proliferation and induce apoptosis . This is achieved through the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth . Furthermore, this compound can affect gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 4-Bromo-3-chloro-1H-indazole-6-carbonitrile exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For instance, by binding to the active site of COX-2, it prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, 4-Bromo-3-chloro-1H-indazole-6-carbonitrile can modulate gene expression by interacting with transcription factors and other regulatory proteins . This interaction can lead to changes in the expression of genes involved in cell proliferation, apoptosis, and other cellular processes .
Temporal Effects in Laboratory Settings
The effects of 4-Bromo-3-chloro-1H-indazole-6-carbonitrile can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . In in vitro studies, the effects of 4-Bromo-3-chloro-1H-indazole-6-carbonitrile on cellular function have been observed to persist for several hours to days, depending on the concentration and exposure duration . Long-term effects in in vivo studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and prolonged modulation of gene expression .
Dosage Effects in Animal Models
The effects of 4-Bromo-3-chloro-1H-indazole-6-carbonitrile vary with different dosages in animal models. At lower doses, this compound can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . Threshold effects have been noted, where a minimum effective dose is required to achieve the desired biochemical and cellular effects .
Metabolic Pathways
4-Bromo-3-chloro-1H-indazole-6-carbonitrile is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The interaction of 4-Bromo-3-chloro-1H-indazole-6-carbonitrile with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, 4-Bromo-3-chloro-1H-indazole-6-carbonitrile is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm or nucleus, depending on its chemical properties and interactions with cellular components .
Subcellular Localization
The subcellular localization of 4-Bromo-3-chloro-1H-indazole-6-carbonitrile can influence its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, where it can interact with enzymes and other proteins involved in cellular metabolism .
特性
IUPAC Name |
4-bromo-3-chloro-2H-indazole-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClN3/c9-5-1-4(3-11)2-6-7(5)8(10)13-12-6/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMNHKJZCMENNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Cl)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646746 | |
| Record name | 4-Bromo-3-chloro-2H-indazole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-57-3 | |
| Record name | 4-Bromo-3-chloro-1H-indazole-6-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-chloro-2H-indazole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-Bromo-4-fluorobenzo[d]thiazole](/img/structure/B1292541.png)






